molecular formula C16H21NO3 B2878288 rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis CAS No. 2470280-22-7

rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis

Cat. No.: B2878288
CAS No.: 2470280-22-7
M. Wt: 275.348
InChI Key: CFAPQZNQOQEUMG-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis is a complex organic compound that belongs to the class of pyrano[3,4-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyran ring, which is further substituted with a benzyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano[3,4-c]pyrroles typically involves the annulation of a pyran ring to an existing pyrrole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrole or pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrole and pyran rings can interact with biological macromolecules, potentially inhibiting or activating specific enzymes or receptors. The benzyl group and carboxylate ester may also play roles in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler analog with a single pyrrole ring.

    Pyran: A simpler analog with a single pyran ring.

    Pyrano[3,4-c]pyrrole: Compounds with similar fused ring structures but different substituents.

Uniqueness

rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and carboxylate ester differentiates it from other pyrano[3,4-c]pyrrole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic potential.

Properties

IUPAC Name

methyl (3aS,7aS)-2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-15(18)16-7-8-20-11-14(16)10-17(12-16)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAPQZNQOQEUMG-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCOCC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CCOC[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.